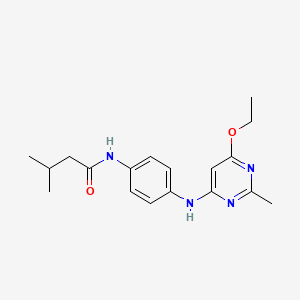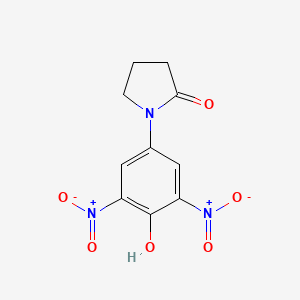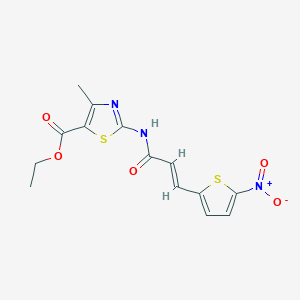
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known by its chemical name, EMPA, and is a member of the pyrimidine-based kinase inhibitors family. EMPA has been found to be a potent inhibitor of several kinases, including the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation.
Mécanisme D'action
EMPA exerts its therapeutic effects by selectively inhibiting the activity of several kinases, including N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, which are involved in the regulation of cell growth and proliferation. By blocking the activity of these kinases, EMPA can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
EMPA has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of inflammation. EMPA has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
EMPA has several advantages for use in laboratory experiments, including its potent inhibitory activity against several kinases, its favorable pharmacokinetic profile, and its well-established synthesis method. However, EMPA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.
Orientations Futures
There are several future directions for research on EMPA, including the development of more potent and selective inhibitors of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide and other kinases involved in cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of EMPA and its potential therapeutic applications in various diseases. Additionally, the use of EMPA in combination with other drugs and therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of EMPA involves several steps, including the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with 4-chloro-3-methylbutanoyl chloride, followed by the reaction of the resulting intermediate with 4-aminophenyl ether. The final product is obtained after purification using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
EMPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. EMPA has been found to inhibit the growth of cancer cells by blocking the activity of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide, which is overexpressed in many types of cancer. EMPA has also been shown to reduce inflammation by inhibiting the activity of several kinases involved in the inflammatory signaling pathways.
Propriétés
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-24-18-11-16(19-13(4)20-18)21-14-6-8-15(9-7-14)22-17(23)10-12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,22,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVAMNZVURMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

![(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2782359.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)
![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)
![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)
